molecular formula C10H13Cl2NO2 B13471825 Methyl2-(3-chlorophenyl)-2-(methylamino)acetatehydrochloride

Methyl2-(3-chlorophenyl)-2-(methylamino)acetatehydrochloride

Cat. No.: B13471825
M. Wt: 250.12 g/mol
InChI Key: SHJYKVDAOMOEPT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3-chlorophenyl)-2-(methylamino)acetate hydrochloride typically involves the reaction of 3-chlorobenzaldehyde with methylamine and a suitable esterification agent. The reaction conditions may include:

    Solvent: Common solvents such as ethanol or methanol.

    Catalyst: Acidic catalysts like hydrochloric acid.

    Temperature: Moderate temperatures around 50-70°C.

    Reaction Time: Several hours to ensure complete reaction.

Industrial Production Methods

Industrial production methods may involve large-scale batch reactors with continuous monitoring of reaction parameters. The use of automated systems ensures consistent quality and yield of the product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions may convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Hydroxide ions, amines.

Major Products

    Oxidation: 3-chlorobenzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Methyl 2-(3-chlorophenyl)-2-(methylamino)acetate hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-(3-chlorophenyl)-2-(methylamino)acetate hydrochloride involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(3-bromophenyl)-2-(methylamino)acetate hydrochloride
  • Methyl 2-(3-fluorophenyl)-2-(methylamino)acetate hydrochloride
  • Methyl 2-(3-methylphenyl)-2-(methylamino)acetate hydrochloride

Uniqueness

Methyl 2-(3-chlorophenyl)-2-(methylamino)acetate hydrochloride is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. This makes it distinct from its bromine, fluorine, and methyl-substituted analogs.

Properties

Molecular Formula

C10H13Cl2NO2

Molecular Weight

250.12 g/mol

IUPAC Name

methyl 2-(3-chlorophenyl)-2-(methylamino)acetate;hydrochloride

InChI

InChI=1S/C10H12ClNO2.ClH/c1-12-9(10(13)14-2)7-4-3-5-8(11)6-7;/h3-6,9,12H,1-2H3;1H

InChI Key

SHJYKVDAOMOEPT-UHFFFAOYSA-N

Canonical SMILES

CNC(C1=CC(=CC=C1)Cl)C(=O)OC.Cl

Origin of Product

United States

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